molecular formula C12H36O7Si8 B14712460 CID 21697934

CID 21697934

Katalognummer: B14712460
Molekulargewicht: 517.09 g/mol
InChI-Schlüssel: VAAWNAIDCYXVNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tris(dimethylsilyl) 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyltrisiloxan-3-yl orthosilicate is an organosilicon compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of multiple silicon-oxygen bonds, which contribute to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tris(dimethylsilyl) 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyltrisiloxan-3-yl orthosilicate typically involves the reaction of dimethylsiloxane with ethylchlorosilane under alkaline conditions . The reaction conditions can be optimized based on the desired yield and purity of the product. The process involves careful control of temperature, pressure, and the use of appropriate catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Tris(dimethylsilyl) 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyltrisiloxan-3-yl orthosilicate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrosilanes, oxidizing agents like hydrogen peroxide, and catalysts such as platinum or palladium. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Tris(dimethylsilyl) 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyltrisiloxan-3-yl orthosilicate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Tris(dimethylsilyl) 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyltrisiloxan-3-yl orthosilicate involves its interaction with various molecular targets and pathways. The silicon-oxygen bonds in the compound contribute to its reactivity and stability, allowing it to participate in various chemical reactions. The compound can act as a crosslinking agent, forming strong bonds with other molecules and enhancing the mechanical properties of the resulting materials .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tris(dimethylsilyl) 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyltrisiloxan-3-yl orthosilicate is unique due to its specific structural arrangement, which provides enhanced stability and reactivity compared to other similar compounds. Its ability to form strong silicon-oxygen bonds makes it particularly valuable in applications requiring high-strength materials and biocompatibility .

Eigenschaften

Molekularformel

C12H36O7Si8

Molekulargewicht

517.09 g/mol

InChI

InChI=1S/C12H36O7Si8/c1-20(2)13-26(14-21(3)4,15-22(5)6)19-27(16-23(7)8,17-24(9)10)18-25(11)12/h1-12H3

InChI-Schlüssel

VAAWNAIDCYXVNF-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)O[Si](O[Si](C)C)(O[Si](C)C)O[Si](O[Si](C)C)(O[Si](C)C)O[Si](C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.